1,6-Dichloronaphthalene

Description

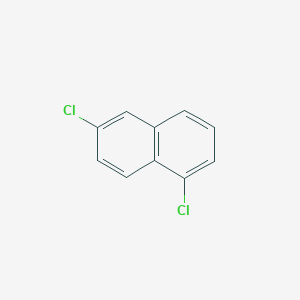

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,6-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDZMDSZTVUPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062137 | |

| Record name | 1,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-72-8 | |

| Record name | 1,6-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dichloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DICHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4462ZT5FWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Reaction Pathways of 1,6 Dichloronaphthalene

Established Synthetic Routes to Dichloronaphthalenes

The synthesis of specific dichloronaphthalene isomers like 1,6-dichloronaphthalene requires controlled strategies to direct the chlorination to the desired positions on the naphthalene (B1677914) ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for introducing substituents onto an aromatic ring. wikipedia.orglibretexts.org In the case of naphthalene, direct chlorination is a common approach, though it often leads to a mixture of isomers.

Naphthalene undergoes electrophilic chlorination, typically with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction proceeds through the attack of the aromatic π-electron system on the electrophile. The position of substitution on the naphthalene ring is influenced by the stability of the intermediate carbocation, known as a naphthalenonium ion. youtube.com

Substitution at the 1-position (α-position) is generally favored kinetically because the intermediate carbocation is more stabilized by resonance, allowing for the retention of a complete benzene (B151609) ring in some resonance structures. youtube.comlibretexts.org However, achieving a specific disubstituted pattern like this compound through direct chlorination is challenging due to the competing formation of other isomers, such as 1,4-, 1,5-, and 1,8-dichloronaphthalenes. cymitquimica.comnih.gov The reaction conditions, including temperature and solvent, can influence the product distribution. For instance, in the sulfonation of naphthalene, a related electrophilic substitution, the reaction temperature can alter the major product from the 1-substituted to the 2-substituted isomer. youtube.com

To achieve higher selectivity for a particular isomer, multi-step synthetic sequences are often employed. One such strategy involves the use of directing groups. For example, introducing a sulfonic acid group can direct subsequent electrophilic substitution, after which the directing group can be removed.

Catalytic Coupling and Ring-Closure Strategies for Naphthalene Derivatization

Modern synthetic organic chemistry offers a variety of catalytic methods for the construction of substituted naphthalene systems, which can be adapted for the synthesis of specific dichloronaphthalene isomers. These methods often involve the formation of the naphthalene ring from simpler precursors.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. beilstein-journals.org These reactions could be envisioned to construct a dichloronaphthalene skeleton from appropriately substituted precursors, such as a dihalobenzene and a suitably functionalized coupling partner.

Ring-Closure Metathesis (RCM): Ring-closing metathesis, often utilizing ruthenium-based catalysts, provides a route to cyclic and polycyclic systems. beilstein-journals.org A strategy could involve the synthesis of a diene precursor that, upon RCM, forms a dihydronaphthalene ring, which can then be aromatized to the naphthalene system. For example, a diallylbenzene derivative can undergo RCM to form a tetrahydronaphthalene, which is then aromatized. beilstein-journals.org

Annulation Reactions: Gallium trichloride (B1173362) has been shown to catalyze the tandem ring opening of epoxides and their cyclization with alkynes to generate naphthalene derivatives. thieme-connect.com This method offers a regiocontrolled pathway to polysubstituted naphthalenes. Other transition metal-catalyzed annulation reactions are also known to produce heterocyclic and carbocyclic ring systems. chim.it These strategies, starting from specifically substituted building blocks, can provide a more controlled entry to isomers like this compound compared to direct electrophilic substitution of the parent naphthalene.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by the presence of the two chlorine atoms on the aromatic naphthalene core. These electron-withdrawing groups influence the reactivity of the ring and are themselves subject to various transformations.

Substitution Reactions of Halogen Atoms

The chlorine atoms in this compound can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions. However, such reactions on unactivated aryl chlorides typically require harsh conditions. The reactivity of the C-Cl bond in substitution reactions is generally lower than that of C-Br or C-I bonds. For instance, 1,6-diiodonaphthalene (B1627609) undergoes nucleophilic substitution more readily than this compound due to the better leaving group ability of iodine.

The preparation of Grignard reagents from this compound by reaction with magnesium has been reported to proceed very slowly. umanitoba.ca

Oxidation Reactions and Derivative Formation

The oxidation of chlorinated naphthalenes can lead to various products. The naphthalene ring system can be oxidized to form quinones or be cleaved to yield phthalic acid derivatives. youtube.com In the context of environmental degradation, microbial oxidation of dichloronaphthalenes has been studied. For example, Pseudomonas putida can oxidize 1,4-dichloronaphthalene (B155283) to 3,6-dichlorosalicylate. nih.gov Another study on the metabolic degradation of 1,4-dichloronaphthalene by a Pseudomonas species identified metabolites such as dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, and dichlorinated salicylic (B10762653) acid. mdpi.com While specific studies on the controlled chemical oxidation of this compound are less common, it is expected to undergo oxidation under appropriate conditions, potentially leading to chlorinated phthalic acids or other oxygenated derivatives.

Reduction Reactions and Dechlorination Products

The chlorine atoms of this compound can be removed through reduction reactions, a process known as hydrodechlorination. This can be achieved using various reducing agents and catalytic systems. For example, a patented method describes the dechlorination of 1,4-dichloronaphthalene to 1-chloronaphthalene (B1664548) by treatment with calcium acetate (B1210297) at high temperatures. google.com Another study mentions the dechlorination of polychlorinated naphthalenes (PCNs) where PCNs with vicinally or peri-substituted chlorine atoms primarily yielded dechlorinated products. who.int

Reductive dechlorination is also a significant pathway in the environmental fate of chlorinated aromatic compounds. Certain anaerobic microorganisms, such as Dehalococcoides ethenogenes, are capable of reductively dechlorinating chlorinated aromatic pollutants. nih.gov

The table below summarizes some of the reaction types applicable to dichloronaphthalenes.

| Reaction Type | Reagents/Conditions | Products |

| Electrophilic Aromatic Substitution (Chlorination) | Cl₂, Lewis Acid (e.g., FeCl₃) | Mixture of dichloronaphthalene isomers |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) under harsh conditions | Substituted naphthalenes |

| Oxidation | Oxidizing agents (e.g., KMnO₄, O₃), Microbial oxidation | Chlorinated phthalic acids, quinones, hydroxylated derivatives |

| Reduction (Dechlorination) | Reducing agents (e.g., H₂, catalyst), Metal acetates at high temp. | Monochloronaphthalenes, Naphthalene |

Formation of this compound as a Degradation Product

The formation of this compound can occur as a byproduct during the degradation of other chlorinated naphthalenes. Two primary pathways have been identified in research studies: hydrodechlorination and side chlorination reactions. These processes are often observed during the catalytic degradation of less chlorinated naphthalenes, such as 1-chloronaphthalene.

Hydrodechlorination Processes

Hydrodechlorination is a key reaction in the degradation of polychlorinated naphthalenes (PCNs). This process involves the removal of chlorine atoms from the naphthalene ring and their replacement with hydrogen atoms. In the context of this compound formation, this pathway is less direct and typically involves the degradation of more highly chlorinated naphthalenes.

Research on the degradation of 1,2,3,4-tetrachloronaphthalene (B75306) (CN-27) over iron-aluminum composite oxides has demonstrated the stepwise nature of hydrodechlorination. rsc.org In this process, tetrachloronaphthalene is successively dechlorinated to trichloronaphthalenes, then to dichloronaphthalenes, and finally to monochloronaphthalenes. rsc.org While this specific study identified the formation of 1,2-, 1,3-, 1,4-, and 2,3-dichloronaphthalene, it highlights the general mechanism by which less chlorinated congeners are produced from more chlorinated ones. rsc.org The study judged the major hydrodechlorination pathway to be from 1,2,3,4-tetrachloronaphthalene to 1,2,4-trichloronaphthalene, then to 1,4-dichloronaphthalene, and finally to 2-chloronaphthalene. rsc.org

In the degradation of 1-chloronaphthalene over various crystalline forms of aluminum oxide (Al₂O₃), hydrodechlorination is one of the observed reaction pathways, leading to the formation of naphthalene. researchgate.netrsc.org The efficiency of this degradation and the distribution of products are dependent on the catalyst's properties.

| Catalyst | Degradation Efficiency (%) | Percentage of Intermediates from Hydrodechlorination & Side Chlorination (%) |

| α-Al₂O₃ | - | 9.1 |

| η-Al₂O₃ | - | 4.5 |

| γ-Al₂O₃ | 92.2 | 4.4 |

Data sourced from Lu et al. (2017). researchgate.netrsc.org

Side Chlorination Reactions

Side chlorination, also referred to as reverse chlorination, is a reaction pathway where a chlorine atom is added to a naphthalene molecule that is undergoing degradation. This process can lead to the formation of more chlorinated naphthalenes from less chlorinated precursors.

The formation of this compound, along with 1,4-dichloronaphthalene, has been specifically identified as a product of side chlorination during the gaseous degradation of 1-chloronaphthalene over α-, η-, and γ-Al₂O₃ catalysts. researchgate.netrsc.org In these studies, the yield ratio of the hydrodechlorination product (naphthalene) to the side chlorination products (dichloronaphthalenes) was found to be between 7.3 and 13.3. researchgate.netrsc.org

Thermodynamic calculations based on the change in enthalpy (ΔHr) and Gibbs free energy (ΔGr) suggest that this compound is the most favored dichloronaphthalene isomer product under these conditions. researchgate.netrsc.org This indicates a thermodynamic preference for the formation of the 1,6-isomer through side chlorination of 1-chloronaphthalene.

The occurrence of side chlorination has also been observed in the degradation of other chlorinated naphthalenes. For instance, during the degradation of 1,2,3,4-tetrachloronaphthalene, the formation of 1,2,3,4,6-pentachloronaphthalene (B1346990) and 1,2,4,6/7-tetrachloronaphthalenes was detected, suggesting a reverse chlorination reaction was occurring simultaneously with hydrodechlorination. rsc.org

| Precursor | Catalyst | Dichloronaphthalene Isomers Formed | Key Findings |

| 1-Chloronaphthalene | α-, η-, γ-Al₂O₃ | 1,4-Dichloronaphthalene, this compound | This compound is the most thermodynamically favored isomer. |

Data sourced from Lu et al. (2017). researchgate.netrsc.org

Environmental Fate and Transport Dynamics of 1,6 Dichloronaphthalene

Persistence and Environmental Stability of Dichloronaphthalenes

Dichloronaphthalenes (DCNs) are recognized for their high resistance to environmental degradation, leading to their prolonged presence in ecosystems. researchgate.net These compounds are chemically stable and are not readily broken down by biological or chemical processes. researchgate.net This persistence allows them to remain in soil, sediment, and water for extended periods, potentially for decades. researchgate.net

Atmospheric Transport and Deposition Mechanisms

The physicochemical properties of dichloronaphthalenes facilitate their transport over long distances in the atmosphere. env.go.jp Lower chlorinated polychlorinated naphthalenes (PCNs), such as dichloronaphthalenes, are typically found in the vapor phase due to their semi-volatility. researchgate.net This characteristic allows them to be transported far from their original sources.

Model predictions and environmental monitoring have confirmed the long-range transport potential of DCNs. env.go.jp They are classified as "multiple hoppers," meaning they can undergo repeated cycles of deposition and re-volatilization, allowing for transport via global distillation processes. env.go.jp This is supported by the detection of these compounds in remote regions like the Arctic. env.go.jp For instance, a transport model predicted a transport distance of 2,271 km for a tetrachloronaphthalene congener, which has similar transport characteristics to dichloronaphthalenes. pops.int

Atmospheric deposition, through both wet (rain and snow) and dry (particle settling) processes, is the primary mechanism by which these compounds are removed from the atmosphere and transferred to terrestrial and aquatic ecosystems. nih.govnih.gov Due to their tendency to adsorb to airborne particulate matter, dry deposition can be a significant pathway. researchgate.net

Distribution and Partitioning in Environmental Compartments

The distribution of 1,6-dichloronaphthalene in the environment is governed by its partitioning behavior between air, water, soil, and sediment. These processes are largely influenced by its water solubility, vapor pressure, and its affinity for organic matter.

The partitioning of this compound between the atmosphere and water bodies is described by its Henry's Law constant and the air-water partition coefficient (Kaw). A higher Henry's Law constant indicates a greater tendency for a chemical to volatilize from water into the air. For dichloronaphthalenes, volatilization from moist soil and water surfaces is an expected and significant process. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Log Kaw (Air-Water Partition Coefficient) | -1.93 | researchgate.net |

| Henry's Law Constant (Pa m³/mol) | 29.15 | researchgate.net |

When released into the terrestrial environment, this compound is expected to adsorb to soil particles, particularly to the organic carbon fraction. inchem.org The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A higher Koc value indicates stronger sorption to soil and less potential for leaching into groundwater. chemsafetypro.com The predicted soil organic carbon/water partition coefficients for chlorinated naphthalenes increase with the degree of chlorination, meaning that dichloronaphthalenes exhibit a moderate tendency to sorb to soil. inchem.org

| Parameter | Value | Reference |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.63 | researchgate.net |

| Estimated Log Koc (Soil Organic Carbon-Water Partition Coefficient) | ~4.2 - 4.5 | Estimated from Log Kow |

Note: The Log Koc is estimated from the Log Kow using established quantitative structure-activity relationship (QSAR) equations, as a measured value was not available.

In aquatic systems, this compound will partition between the water column and sediments. researchgate.net Due to its low water solubility and lipophilic nature, it has a high affinity for the organic matter present in sediments. researchgate.net This leads to its accumulation in bottom sediments, which can act as a long-term reservoir for these pollutants. The process of sediment-water exchange is dynamic, with the potential for resuspension of contaminated sediments to re-introduce the compound into the water column. The partitioning between sediment and water is described by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment. pops.intecetoc.org

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

This compound has the potential to bioaccumulate in living organisms and biomagnify through food webs. researchgate.netepa.gov Bioaccumulation refers to the uptake of a chemical from all sources (water, food, air) leading to a concentration in the organism that is higher than in the surrounding environment. Biomagnification is the process by which the concentration of a substance increases at successively higher levels in a food chain. noaa.gov

The high octanol-water partition coefficient (Log Kow) of this compound suggests a strong potential for bioaccumulation in the fatty tissues of organisms. researchgate.net Studies have shown that dichloronaphthalenes meet the criteria for being bioaccumulative. inchem.org The bioconcentration factor (BCF), which measures uptake from water alone, has been measured for several dichloronaphthalene isomers in fish, with Log BCF values indicating a high potential for bioconcentration. insilico.eu

There is evidence that dichloronaphthalenes can biomagnify in aquatic food webs. A study reported a trophic magnification factor (TMF) of 5.8 for the dichloronaphthalene homologue group, indicating that these compounds undergo trophic magnification in fish. This means that predators accumulate higher concentrations of dichloronaphthalenes than their prey.

| Parameter | Value | Isomer/Group | Reference |

|---|---|---|---|

| Log BCF (Fish) | 3.56 | 1,4-Dichloronaphthalene (B155283) | insilico.eu |

| Log BCF (Fish) | 3.79 | 1,8-Dichloronaphthalene | insilico.eu |

| Log BCF (Fish) | 4.04 | 2,3-Dichloronaphthalene | insilico.eu |

| Log BCF (Fish) | 4.04 | 2,7-Dichloronaphthalene | insilico.eu |

| Trophic Magnification Factor (TMF) (Fish) | 5.8 | Dichloronaphthalenes |

Trophic Magnification Factors (TMFs) for Dichloronaphthalenes

Trophic Magnification Factors (TMFs) are a critical metric for quantifying the biomagnification potential of a chemical in a real-world food web. A TMF value greater than 1 indicates that the concentration of the substance increases with increasing trophic level, signifying that the chemical is biomagnifying.

Research conducted in marine environments has demonstrated that dichloronaphthalenes as a homologue group undergo trophic magnification. Studies in the coastal waters of the Bohai Sea, China, which analyzed a variety of fish species, determined a Trophic Magnification Factor of 5.8 for dichloronaphthalenes. researchgate.netscience.govscience.gov This finding was significant as it provided the first evidence that dichloronaphthalenes can biomagnify in fish. researchgate.netscience.govscience.gov

The trophic magnification potential of chlorinated naphthalenes is influenced by their degree of chlorination. While dichloronaphthalenes and trichloronaphthalenes exhibit significant TMFs, the highest values have been observed for pentachloronaphthalenes and hexachloronaphthalenes. researchgate.netscience.govscience.gov This is likely because these higher chlorinated congeners, which have fewer adjacent carbon atoms without chlorine attached, are less susceptible to metabolic biotransformation by organisms. researchgate.netscience.govscience.gov

| Homologue Group | Trophic Magnification Factor (TMF) | Reference |

| Dichloronaphthalenes | 5.8 | researchgate.netscience.govscience.gov |

| Trichloronaphthalenes | 6.4 | researchgate.netscience.gov |

This table presents the Trophic Magnification Factors (TMFs) for lower chlorinated naphthalene (B1677914) homologue groups as determined in marine fish.

Isomer-Specific Bioaccumulation Potentials

The general trend observed for chlorinated naphthalenes is that bioaccumulation increases with the degree of chlorination. researchgate.net However, the most highly chlorinated congeners, such as octachloronaphthalene, may exhibit limited bioaccumulation due to their very low absorption rates. researchgate.net The structure of the isomer also plays a crucial role in its metabolic fate. Congeners with a higher number of unsubstituted adjacent carbon atoms are more susceptible to metabolic degradation, which can reduce their bioaccumulation potential. researchgate.net

| Compound | CAS Registry Number | Log Kow | Bioaccumulation Potential |

| This compound | 2050-72-8 | 4.63 | Considered to have bioaccumulation potential based on criteria for di-CNs. cymitquimica.commhlw.go.jppic.inthabitablefuture.org |

| Dichloronaphthalenes (general) | - | 4.20 - 4.63 | Meet bioaccumulation criteria (BCF > 5,000). mhlw.go.jppic.intontosight.ai |

This table summarizes the octanol-water partition coefficient (Log Kow) and the assessed bioaccumulation potential for this compound and the dichloronaphthalene group.

Degradation Mechanisms and Biotransformation Pathways

Biotic Degradation Processes

Biotic degradation is the transformation of substances by living organisms, primarily microorganisms. For 1,6-dichloronaphthalene, these processes are crucial for its removal from contaminated environments. Bacteria and fungi employ different enzymatic systems to attack the stable aromatic structure of the molecule.

Bacterial degradation of chlorinated aromatic compounds often occurs through co-metabolism, where the bacterium utilizes another compound for growth while fortuitously degrading the pollutant. For dichloronaphthalenes, bacteria typically initiate degradation by attacking the aromatic ring system.

The initial step in the bacterial degradation of naphthalene (B1677914) and its chlorinated derivatives is catalyzed by naphthalene dioxygenase (NDO), a multi-component enzyme system. nih.govpsu.edu This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.govias.ac.in

While direct studies on this compound are limited, research on the closely related isomer, 1,4-dichloronaphthalene (B155283) (1,4-DCN), by Pseudomonas putida demonstrates this pathway. The NDO enzyme oxidizes 1,4-DCN to form a chlorinated cis-dihydrodiol, which is subsequently dehydrogenated and cleaved to produce 3,6-dichlorosalicylate. nih.govasm.org However, the efficiency of this transformation is notably low, with the formation rate of 3,6-dichlorosalicylate being less than 1% of the rate of salicylate (B1505791) formation from unsubstituted naphthalene. nih.govasm.org

Further evidence of dioxygenase activity on a 1,6-substituted naphthalene ring comes from studies on naphthalene-1,6-disulfonic acid, which can be degraded by a Moraxella species through a regioselective 1,2-dioxygenation that leads to desulfonation. science.govscience.gov This suggests that a similar enzymatic attack on the 1,6-DCN molecule is plausible. The degradation of 1,4-DCN by Pseudomonas sp. HY has been shown to produce a range of metabolites, indicating a complex pathway following the initial oxidation. nih.govsmolecule.com

The efficiency of microbial degradation of chlorinated naphthalenes is significantly influenced by the number and position of chlorine atoms on the naphthalene ring. smolecule.comresearchgate.net The presence of chlorine atoms creates steric hindrance, which can impede the ability of enzymes like naphthalene dioxygenase to bind to the substrate.

This effect is evident in the slow conversion rate of 1,4-DCN. nih.gov Research has also shown that isomers like 2,6-DCN are more resistant to microbial attack specifically because of the steric hindrance presented by the distal chlorine atoms. The general principle is that the susceptibility to metabolic degradation is higher when there are more unsubstituted adjacent carbon atoms on the ring structure. researchgate.net For this compound, the chlorine atoms are on different rings, which may present a different steric profile to the degrading enzymes compared to isomers where the chlorines are on the same ring or in more crowded positions.

A key aspect of the degradation of chlorinated pollutants is the removal of chloride ions, a process known as dechlorination. In the aerobic bacterial degradation pathways studied for dichloronaphthalenes, dechlorination is not the initial step. Research on the degradation of 1,4-DCN by Pseudomonas sp. HY revealed that no chloride ions were detected in the metabolite samples, indicating that the chlorine atoms remained attached to the aromatic ring structure during the initial stages of oxidation and ring cleavage. nih.gov This contrasts with some anaerobic degradation processes for other chlorinated compounds where reductive dechlorination is a primary mechanism. mdpi.com

Fungi, particularly white-rot fungi, possess powerful and non-specific oxidative enzyme systems that are highly effective at degrading persistent organic pollutants, including chlorinated naphthalenes. nih.govresearchgate.net

White-rot fungi such as Phlebia lindtneri metabolize dichloronaphthalenes through a different mechanism than bacteria. nih.govpops.int The key enzymes are cytochrome P450 monooxygenases, which hydroxylate the aromatic ring. nih.gov This process involves the formation of an epoxide (oxide) intermediate, which can then be converted into several products, including hydroxylated naphthalenes and dihydrodiols. nih.govpops.int

Studies on 1,4-DCN and 2,7-DCN by Phlebia lindtneri confirmed the formation of multiple hydroxylated and dihydrodihydroxylated metabolites. nih.gov For 1,4-DCN, one of the identified products was 2,4-dichloro-1-naphthol, the formation of which requires a chlorine atom to migrate to an adjacent carbon—a phenomenon known as the NIH shift. nih.gov The degradation process was significantly inhibited by piperonyl butoxide, a known inhibitor of cytochrome P450, confirming the central role of this enzyme system. nih.gov It is proposed that this metabolic pathway is common for di-CNs, and therefore applicable to the 1,6-DCN isomer. pops.int

Fungal Metabolic Pathways

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For this compound, these processes primarily include photodegradation and, to a lesser extent, other chemical reactions in water.

Photodegradation Kinetics and Mechanisms

Photodegradation, or photolysis, is the primary abiotic degradation pathway for chlorinated naphthalenes. This process involves the breakdown of the molecule upon absorption of light energy. The degradation can occur through direct absorption of photons or via indirect reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that subsequently undergoes bond cleavage. For chloronaphthalenes, studies indicate that the reaction typically proceeds through an excited triplet state, resulting in the fission of the carbon-chlorine (C-Cl) bond. cdnsciencepub.com This process yields radical products, such as naphthalene and binaphthyls. cdnsciencepub.com

The primary pathway for the direct photolysis of a chloronaphthalene involves the homolytic cleavage of the C-Cl bond. However, specific quantum yields and detailed product analyses for the direct photolysis of this compound are not extensively documented in scientific literature.

Table 1: Direct Photolysis Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Primary Mechanism | C-Cl bond fission from an excited triplet state | cdnsciencepub.com |

| Major Product Types | Radical products (e.g., naphthalene, binaphthyls) | cdnsciencepub.com |

Indirect photooxidation is a significant degradation pathway for many organic pollutants in sunlit waters and the atmosphere. This process is mediated by reactive oxygen species (ROS) that are themselves formed through photochemical reactions involving natural water components like dissolved organic matter. Key ROS include the hydroxyl radical (•OH), superoxide (B77818) radical anion (O₂•⁻), and singlet oxygen (¹O₂).

Table 2: Indirect Photooxidation Data for this compound

| Reactant | Rate Constant | Half-life | Source |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Data not available | Data not available | |

| Superoxide (O₂•⁻) | Data not available | Data not available |

Environmental conditions can significantly influence the rate and mechanism of photodegradation. Factors such as pH and ionic strength can alter the chemical speciation of the compound or the efficiency of ROS production and quenching. However, specific studies detailing the influence of these factors on the photodegradation of this compound are not documented in the available scientific literature.

Chemical Degradation in Aquatic Systems

Beyond photodegradation, other chemical reactions can contribute to the transformation of organic compounds in aquatic environments. A primary example is hydrolysis, a reaction with water that breaks down a molecule.

For halogenated aromatic compounds like chlorinated naphthalenes, resistance to hydrolysis is a general characteristic. env.go.jp It is expected that this compound, lacking functional groups susceptible to hydrolysis, does not undergo this degradation process in aquatic systems. env.go.jp

Table 3: Chemical Degradation in Aquatic Systems for this compound

| Degradation Process | Rate / Susceptibility | Source |

|---|

Advanced Analytical Methodologies for 1,6 Dichloronaphthalene

Extraction and Sample Preparation Techniques for Environmental and Biological Matrices

The accurate quantification of 1,6-dichloronaphthalene in complex environmental and biological samples is contingent upon effective extraction and sample preparation. The primary goal of these initial steps is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis. The choice of technique depends heavily on the sample matrix, the physical properties of the analyte, and the desired detection limits.

For environmental matrices such as water, soil, and sediment, a common approach involves solvent extraction. epa.gov Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed for aqueous samples. epa.govnih.gov In SPE, water samples are passed through a cartridge containing a solid sorbent that retains the this compound, which is then eluted with a small volume of an organic solvent. researchgate.net This technique is advantageous as it minimizes solvent usage and can handle large sample volumes, leading to lower detection limits. For solid matrices like soil and sludge, pressurized fluid extraction or Soxhlet extraction are established techniques that use organic solvents to remove semivolatile organic compounds. epa.gov

In the context of biological matrices such as blood or urine, sample preparation is crucial to remove proteins and other endogenous substances that can interfere with analysis. tiaft.org LLE is a viable option, but SPE is often preferred for its efficiency and selectivity. nih.govresearchgate.net For the analysis of metabolites, a pre-treatment step such as enzymatic hydrolysis may be required to cleave conjugated metabolites (e.g., glucuronides or sulfates) back to their parent forms, a common practice in analyzing naphthalene (B1677914) metabolites. tiaft.org The isolation of toxicologically relevant compounds is a prerequisite for their subsequent detection and identification. tiaft.org

| Technique | Applicable Matrices | Principle | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Urine, Plasma | Analyte partitions onto a solid sorbent, then eluted with solvent. researchgate.net | High recovery, low solvent use, potential for automation. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Water, Urine, Plasma | Analyte partitions between two immiscible liquid phases. nih.gov | Simple, well-established method. |

| Soxhlet Extraction | Soil, Sediment, Solid Waste | Continuous extraction of a solid sample with a distilled solvent. epa.gov | Exhaustive extraction, suitable for complex solids. |

| Pressurized Fluid Extraction (PFE) | Soil, Sediment, Solid Waste | Extraction with solvents at elevated temperatures and pressures. epa.gov | Faster and uses less solvent than Soxhlet. thermofisher.com |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from its isomers and other compounds present in the prepared extract before detection.

High-Resolution Gas Chromatography (HRGC), typically using capillary columns, is a powerful technique for the separation of individual chloronaphthalene (CN) congeners. cdc.gov It has been the standard for analyzing these compounds in complex mixtures. nih.gov The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the inside of a long, narrow capillary column.

Research involving the analysis of technical CN formulations, such as Halowax, has demonstrated the capability of HRGC to separate a large number of the 75 possible CN congeners. nih.gov However, complete separation of all congeners is challenging, and co-elution can occur. nih.gov Notably, studies have shown that the this compound congener can co-elute with the 1,4-dichloronaphthalene (B155283) isomer on certain stationary phases, such as an Agilent Ultra 2 liquid phase. nih.gov This highlights the importance of selecting appropriate chromatographic conditions and the need for highly selective detectors like mass spectrometers to resolve such co-eluting compounds.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., 5% SE-30) asianpubs.orgresearchgate.net | Provides high-resolution separation of congeners. |

| Carrier Gas | Helium or Nitrogen asianpubs.org | Transports the analyte through the column. |

| Oven Temperature Program | Ramped from a low to a high temperature (e.g., 150°C to 250°C) asianpubs.org | Optimizes separation of compounds with different boiling points. |

| Injector | Split/Splitless or On-Column | Introduces the sample into the GC system. |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) cdc.gov | Detects and quantifies the separated compounds. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing less volatile compounds and is particularly well-suited for tracking the metabolites of xenobiotics like this compound in biological fluids. nih.gov Unlike GC, HPLC does not require the analyte to be volatile, making it ideal for the direct analysis of aqueous samples and conjugated metabolites, often eliminating the need for derivatization. nih.govwur.nl

The successful identification of drug metabolites by HPLC-based techniques requires careful optimization of the chromatographic separation to resolve individual metabolites from each other and from endogenous matrix components. nih.gov Reversed-phase chromatography is commonly used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate metabolites with a range of polarities. labcompare.com The coupling of HPLC with fluorescence or mass spectrometric detectors provides the high sensitivity and selectivity needed to detect and identify metabolites present at low concentrations in complex biological samples. nih.govresearchgate.net

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the identification and quantification of this compound due to its exceptional sensitivity and selectivity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. thermofisher.com This capability is a significant advantage in toxicological and environmental analysis, as it enables the differentiation of isobaric compounds—molecules that have the same nominal mass but different atomic compositions. semanticscholar.orgnih.gov When coupled with a separation technique like HRGC or HPLC, HRMS is a powerful tool for identifying unknown compounds in complex samples. nih.govthermofisher.com

In the analysis of this compound, HRMS can unequivocally confirm the identity of the analyte by measuring its exact mass and comparing it to the theoretical value. This high degree of certainty is crucial, especially when dealing with co-eluting isomers, as noted in HRGC analysis. nih.gov Furthermore, the full-scan data acquisition mode often used in HRMS allows for retrospective analysis; data can be re-interrogated at a later time to search for compounds that were not initially targeted. nih.govsemanticscholar.org Modern HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are increasingly becoming the standard for comprehensive screening applications. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) is the gold standard for quantitative analysis, offering unparalleled selectivity and sensitivity. researchgate.net In an MS/MS experiment, a specific parent (or precursor) ion corresponding to the mass of this compound is selected, fragmented through collision with an inert gas, and a specific resulting fragment (or product) ion is monitored. nih.govresearchgate.net This technique, often performed on a triple quadrupole mass spectrometer, significantly reduces background noise and matrix interference, leading to very low limits of detection and quantification. researchgate.netnih.gov

The development of a quantitative MS/MS method involves optimizing several parameters, including the selection of precursor and product ions and the collision energy used to induce fragmentation. researchgate.net This process results in a highly specific mass transition that acts as a unique signature for the target analyte. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing metabolites in biological samples, as it combines the separation power of HPLC with the sensitive and specific detection of MS/MS. semanticscholar.orgnih.govpurdue.edu This approach allows for the direct measurement of multiple metabolites in a single run without extensive sample cleanup. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule selected in the first mass analyzer. | Corresponds to the molecular ion of this compound (e.g., [M-H]⁻ or [M+H]⁺). researchgate.net |

| Product Ion(s) (m/z) | The mass-to-charge ratio of the fragments produced after collision-induced dissociation, detected in the second mass analyzer. researchgate.net | Specific fragments provide structural information and high selectivity for quantification. |

| Collision Energy (CE) | The energy applied to induce fragmentation of the precursor ion. researchgate.net | Optimized to maximize the signal of the chosen product ion for highest sensitivity. |

| Ionization Mode | Method of creating ions (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI). nih.gov | Chosen based on the polarity and chemical nature of the analyte and its metabolites. |

Isomer-Specific Analysis and Congener Quantification

The accurate quantification of this compound in environmental and biological samples is complicated by the presence of its nine other dichloronaphthalene (DCN) isomers. As these congeners often coexist in mixtures and can have different toxicological properties, isomer-specific analysis is crucial for a precise risk assessment. High-resolution analytical techniques are required to separate and individually quantify each congener from the complex matrix.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the congener-specific analysis of polychlorinated naphthalenes (PCNs), including dichloronaphthalenes. nih.gov The separation of isomers is typically achieved using capillary GC columns with various stationary phases. For instance, methods have been developed that allow for the identification of numerous PCN congeners, such as nine hexachloronaphthalene congeners, twelve pentachloronaphthalenes, and eight tetrachloronaphthalenes in environmental and human samples. nih.gov While complex mixtures of highly chlorinated naphthalenes can be challenging, the principles are applicable to dichloronaphthalene isomers. The selection of an appropriate capillary column and temperature programming is critical to achieve chromatographic separation of the ten DCN isomers.

In addition to GC-MS, High-Performance Liquid Chromatography (HPLC) offers a robust alternative for the analysis of this compound. sielc.com Reverse-phase (RP) HPLC methods can be employed for its separation. sielc.com A common approach involves using a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile modifiers such as formic acid are substituted for non-volatile ones. sielc.com

The following table summarizes key aspects of the primary analytical methodologies used for the isomer-specific analysis of this compound.

| Analytical Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector | Key Application |

| Gas Chromatography (GC) | Capillary columns (e.g., non-polar or polar phases) | Helium or Nitrogen | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Quantification of individual DCN congeners in complex environmental mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., Newcrom R1, C18) | Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid) | UV, Mass Spectrometry (MS) | Analysis and preparative separation of this compound. sielc.com |

Quality Assurance and Quality Control in Dichloronaphthalene Analysis

Ensuring the reliability, accuracy, and precision of analytical data is paramount in the trace-level quantification of dichloronaphthalenes. A robust quality assurance and quality control (QA/QC) program is essential to minimize analytical errors and validate results. This involves a set of systematic procedures implemented throughout the analytical process, from sample collection and preparation to instrumental analysis and data reporting. Key components of QA/QC include the use of method blanks, spiked samples, certified reference materials, and, most importantly, internal standards to correct for procedural variations and matrix effects.

Use of Isotopically Labeled Internal Standards

The use of isotopically labeled internal standards is considered the gold standard for quantitative analysis in mass spectrometry-based methods. nih.gov A stable isotope-labeled (SIL) internal standard is a version of the target analyte where one or more atoms have been replaced by their heavier, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). acanthusresearch.com For the analysis of this compound, an ideal internal standard would be this compound labeled with ¹³C or ²H (Deuterium).

These SIL internal standards are chemically almost identical to their unlabeled counterparts, meaning they exhibit very similar behavior during sample extraction, cleanup, and chromatographic separation. nih.govacanthusresearch.com However, due to the mass difference, the SIL standard can be distinguished from the native analyte by the mass spectrometer. acanthusresearch.com

The primary advantage of using a SIL internal standard is its ability to accurately correct for variations that can occur during sample workup and analysis. researchgate.net By adding a known amount of the SIL standard to the sample at the beginning of the analytical procedure, it experiences the same potential losses during extraction, derivatization, and the same ionization suppression or enhancement effects in the MS source as the target analyte. nih.govresearchgate.net Therefore, the ratio of the response of the native analyte to the response of the SIL standard remains constant, even if the absolute signal intensity fluctuates. This isotope dilution technique significantly improves the accuracy and reproducibility of the quantification. nih.gov For example, the addition of deuterated naphthalene has been shown to improve headspace extraction efficiencies and result in high sensitivity in GC-MS analysis. nih.gov

The key characteristics for an effective SIL internal standard include:

High isotopic purity: The standard should be substantially free of the unlabeled analyte to avoid interference. acanthusresearch.com

Stable isotopic label: The isotopes should be placed in positions on the molecule where they are not susceptible to exchange with protons from the sample matrix or solvents. acanthusresearch.com

Sufficient mass difference: A mass difference of three or more mass units is generally desirable to prevent spectral overlap between the analyte and the standard. acanthusresearch.com

By compensating for matrix effects and procedural inconsistencies, the use of isotopically labeled internal standards is a critical component of QA/QC for the reliable, high-precision analysis of this compound. researchgate.net

Occurrence, Distribution, and Source Apportionment in Environmental Matrices

Occurrence in Biota and Food Sources

The lipophilic (fat-loving) nature of dichloronaphthalenes facilitates their bioaccumulation in the fatty tissues of living organisms. This process can lead to biomagnification, where concentrations increase at successively higher levels of the food chain.

Fish and other aquatic organisms can absorb dichloronaphthalenes directly from contaminated water or through the consumption of smaller organisms. This bioaccumulation is a significant route of exposure for wildlife and humans who consume fish nih.gov. While specific data on 1,6-dichloronaphthalene in aquatic life is scarce, studies on related organochlorine compounds consistently show accumulation in fish tissues oregonstate.edu. The extent of bioaccumulation can be species-specific and depends on factors like the organism's fat content and metabolic capabilities nih.gov. Research on other persistent organic pollutants has shown concentrations in fish ranging from nanograms to micrograms per gram of tissue oregonstate.edunih.gov.

As top predators in many food chains, humans are exposed to dichloronaphthalenes primarily through diet. These compounds accumulate in lipid-rich tissues such as adipose (fat) tissue, and can be transferred from mother to child through the placenta and breast milk tandfonline.comnih.gov.

A study of human adipose tissue from New York City residents found total PCN concentrations ranging from 61 to 2500 pg/g lipid weight in males and 21 to 910 pg/g lipid weight in females nih.gov. The predominant congeners identified in this study were the more highly chlorinated penta- and hexa-naphthalenes (PCN-52/60 and PCN-66/67), which accounted for 66% of the total PCN concentration nih.gov. This suggests that lower-chlorinated congeners like dichloronaphthalenes may be present at lower concentrations or are more readily metabolized and excreted nih.gov. While methods exist for detecting the parent compound, naphthalene (B1677914), in human blood and urine, data specifically on dichloronaphthalene congeners in these matrices is not widely available nih.gov. Similarly, while numerous studies have documented the presence of other organochlorine pesticides in breast milk, specific data for dichloronaphthalenes is limited escholarship.orgnih.govasianpubs.org.

Table 3: Concentrations of Polychlorinated Naphthalenes (PCNs) in Human Adipose Tissue

| Location | Gender | Concentration Range (pg/g lipid wt.) | Predominant Congeners |

|---|---|---|---|

| New York, USA | Male | 61 - 2500 | PCN-52/60, PCN-66/67 |

Dietary Exposure Assessment

For most persistent organic pollutants (POPs), including polychlorinated naphthalenes (PCNs), dietary intake is the primary route of non-occupational human exposure. nih.govnih.gov The assessment of this exposure involves measuring the concentrations of the chemical in various foodstuffs and combining this data with information on food consumption patterns within a population. nih.gov

While specific dietary exposure data for the this compound congener is limited, broader studies on PCNs show their widespread occurrence in commonly consumed foods. nih.govresearchgate.net Foods of animal origin, such as meat, eggs, and fish, generally contain higher concentrations of PCNs than foods of plant origin. qeios.comacs.org For instance, one comprehensive study in China found the highest PCN concentrations in meat, with a mean of 92.0 pg/g wet weight, followed by eggs and fish. acs.org Another study in Catalonia, Spain, identified the highest total PCN levels in oils and fats. acs.orgacs.org

Although there is a general trend toward decreasing levels of PCNs in foods, their persistence in the environment means they continue to enter the food chain. nih.govqeios.com The specific contribution of this compound to the total dietary intake of PCNs is not well-defined, as most studies report on the sum of PCN congeners or homologue groups.

| Food Group | General Concentration Findings | Key Contributing Congeners/Homologues (General PCNs) | Reference Regions |

|---|---|---|---|

| Fish and Seafood | Among the highest concentrations; varies by species and location. | PCN 52, PCNs 66/67, PCN 73 | China, Spain, UK qeios.comacs.orgacs.org |

| Meat and Meat Products | Consistently show elevated levels of PCNs. | Not specified | China, Spain researchgate.netacs.org |

| Dairy Products | PCNs are frequently detected. | Tetra-CNs often predominate. | Spain, UK acs.orgacs.org |

| Oils and Fats | Can contain the highest concentrations of total PCNs. | Not specified | Spain acs.orgacs.org |

| Eggs | Higher concentrations than plant-based foods. | Not specified | China acs.org |

Source Apportionment and Historical Releases

The presence of this compound in the environment is attributable to two main categories of sources: its intentional production and use in commercial mixtures and its incidental, unintentional formation from various industrial and combustion processes.

Industrial Production and Commercial Uses (e.g., Halowax formulations)

Polychlorinated naphthalenes (PCNs) were manufactured on a large scale from the early 1910s through the 1970s. industrialchemicals.gov.au These technical mixtures were sold under trade names, most notably "Halowax." researchgate.net The production involved the metal-halide catalyzed chlorination of molten naphthalene. industrialchemicals.gov.au

Halowax formulations were graded based on their degree of chlorination, ranging from liquids to hard waxes. researchgate.net this compound, a di-chlorinated congener, would have been a component of the lower-chlorinated mixtures like Halowax 1031. researchgate.netfda.gov These products were valued for their chemical stability, low flammability, and electrical insulating properties. industrialchemicals.gov.au As a result, they were used in a wide array of applications. researchgate.net Production volumes decreased significantly in the late 1970s and 1980s as evidence of their environmental persistence and toxicity grew. industrialchemicals.gov.au

| Application Category | Specific Use |

|---|---|

| Electrical Industry | Dielectric fluids in capacitors and transformers, cable insulation. acs.org |

| Materials Treatment | Wood preservation, impregnation of paper and textiles for waterproofing and flame resistance. researchgate.net |

| Industrial Fluids & Additives | Engine oil additives, cutting oils, lacquers, and underwater paints. researchgate.netacs.org |

| Manufacturing | Electroplating masking compounds, feedstock for dye production. acs.org |

Incidental Production (e.g., Waste Incineration, Chlor-alkali Plants)

This compound is also formed unintentionally and released from various thermal and industrial processes. nih.govresearchgate.net These unintentional sources are now considered the main contributors to ongoing environmental emissions. nih.gov

Waste Incineration: The combustion of municipal, commercial, and hazardous waste is a significant source of PCNs. nih.govukwin.org.uk Incomplete combustion in the presence of chlorine, carbon, and catalytic metals can lead to the de novo synthesis of PCNs and other dioxin-like compounds. nih.govnih.govpvc.org

Chlor-alkali Plants: The chlor-alkali industry, particularly older facilities using the mercury cell process, has been identified as a major historical source of PCN contamination. acs.orgszu.cz Studies have found high concentrations of PCNs in soil and sediment near former chlor-alkali plants, with congener profiles distinct from commercial Halowax mixtures, indicating their formation during the manufacturing process. acs.orgepa.gov

Other thermal processes that contribute to the unintentional formation of PCNs include metallurgical industries (e.g., copper smelting) and cement production. researchgate.netacs.org

| Source Category | Process Description | Key Factors |

|---|---|---|

| Waste Incineration | Incomplete combustion of chlorine-containing materials. nih.gov | Temperature, presence of chlorine, organic precursors, and catalytic metals (e.g., copper, iron). pvc.org |

| Chlor-alkali Industry | Formation as a byproduct, particularly in older mercury cell processes. acs.org | High concentrations have been found in waste sludge and nearby sediments. szu.czepa.gov |

| Metallurgical Industry | High-temperature processes like copper roasting and magnesium production. researchgate.netacs.org | Formation from raw materials and process chemicals in the presence of heat. |

| Cement Manufacturing | Formation in high-temperature kilns. acs.org | Chlorine content in fuel and raw materials. |

Impurities in Polychlorinated Biphenyl (B1667301) (PCB) Mixtures

Another important historical source of PCNs in the environment is their presence as unintended contaminants in commercial polychlorinated biphenyl (PCB) mixtures. oaepublish.com Technical PCB formulations, such as the Aroclor series, were not pure compounds but complex mixtures containing various congeners and impurities. cdc.gov

PCNs have been identified in concentrations ranging from 5.2 to 67 μg/g in different Aroclor mixtures. oaepublish.com The manufacturing process for PCBs involved the chlorination of biphenyl, a process chemically similar to PCN production, which could lead to the co-generation of PCNs. cdc.gov Therefore, the widespread historical use of PCBs in electrical equipment and other applications also contributed to the environmental release of PCNs, including the 1,6-dichloro congener. oaepublish.com

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties and to study chemical reactivity. For 1,6-dichloronaphthalene, DFT calculations can elucidate its fundamental chemical characteristics.

DFT calculations are instrumental in determining the thermodynamics of chemical reactions, including those involving this compound. By calculating the electronic energy of reactants, transition states, and products, the reaction enthalpy (ΔHr) and Gibbs free energy (ΔGr) can be determined. These parameters are crucial for understanding the feasibility and spontaneity of potential reaction pathways, such as degradation, metabolism, or further chlorination.

For instance, DFT can be used to model the reaction profiles for processes like oxidation or reduction. The calculated ΔHr indicates whether a reaction is exothermic or endothermic, while the ΔGr, which also accounts for entropy, determines if a reaction is spontaneous under specific conditions scielo.brresearchgate.net. While specific DFT studies detailing the comprehensive reaction pathways and associated thermochemistry for this compound are not extensively documented in publicly available literature, the methodology is well-established. Calculations would typically involve geometry optimization of all species involved and frequency calculations to obtain zero-point energies and thermal corrections scielo.brarxiv.org.

Table 1: Key Thermochemical Parameters Obtainable from DFT

| Parameter | Symbol | Description |

| Reaction Enthalpy | ΔHr | The heat absorbed or released during a chemical reaction at constant pressure. |

| Gibbs Free Energy of Reaction | ΔGr | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It indicates the spontaneity of a reaction. |

| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur, often calculated from the transition state energy. |

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase. DFT calculations provide a reliable means of predicting BDEs, which are fundamental to understanding chemical reactivity, thermal stability, and degradation mechanisms. For this compound, the most pertinent BDEs are those for the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds.

The strength of these bonds dictates the molecule's susceptibility to various degradation processes, such as photolysis or thermal decomposition. Generally, C-Cl bonds are weaker than C-H bonds on an aromatic ring and are often the initial sites of reaction. DFT-based calculations for similar chlorinated aromatic compounds show that the position of the chlorine atom on the ring can influence the BDE researchgate.netrjpbcs.com. While specific, peer-reviewed BDE values calculated via DFT for this compound were not found, data for related compounds can provide estimates. The C-Cl bond in chlorobenzene, for example, has a BDE of approximately 95 kcal/mol. The presence of a second chlorine atom and its position on the naphthalene (B1677914) ring system would modulate this value.

Table 2: Representative Bond Dissociation Energies for Related Aromatic Compounds

| Bond Type | Compound | BDE (kcal/mol) | Significance for this compound |

| C-Cl | Chlorobenzene | ~95 | Provides a baseline estimate for the C-Cl bond strength. |

| α-C-H | Naphthalene | ~112 | Represents the energy to break a C-H bond at a position adjacent to the ring fusion. |

| β-C-H | Naphthalene | ~112 | Represents the energy to break a C-H bond at a position further from the ring fusion. |

Note: These are approximate values for parent compounds. Actual BDEs for this compound would require specific DFT calculations.

DFT and its time-dependent extension (TD-DFT) are highly effective at predicting spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and identifying unknown compounds.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as C-H stretching, C-Cl stretching, or aromatic ring deformations. Comparing the calculated spectrum with an experimental one can confirm the molecular structure. Studies on naphthalene and its derivatives have shown that DFT methods, such as B3LYP with appropriate basis sets, can yield vibrational frequencies in good agreement with experimental data niscpr.res.inopenscienceonline.com. For this compound, characteristic frequencies would include strong absorptions related to the C-Cl bonds and the substituted aromatic ring system.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-visible spectrum mdpi.comresearchgate.netrsc.org. The predicted spectrum can reveal information about the electronic transitions, typically π → π* transitions in aromatic compounds like this compound. The position and number of chlorine substituents on the naphthalene core influence the energies of the molecular orbitals, thereby shifting the absorption maxima (λmax) compared to unsubstituted naphthalene mdpi.com.

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs)

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are essential in environmental science and toxicology for predicting the fate and effects of chemicals when experimental data is unavailable.

QSPR models are frequently used to estimate key environmental fate parameters for classes of compounds like polychlorinated naphthalenes (PCNs).

Log Kow (Octanol-Water Partition Coefficient): This parameter measures a chemical's lipophilicity and is a key indicator for bioaccumulation potential. For PCNs, Log Kow generally increases with the degree of chlorination tandfonline.com. QSPR models have been developed for all 75 PCN congeners, with predicted Log Kow values ranging from 3.93 to 6.68 tandfonline.com. For this compound specifically, the computed XLogP3 value, a QSPR prediction, is 4.6 nih.gov.

Aqueous Solubility: Water solubility is another critical property that affects the environmental transport and bioavailability of a chemical. It is inversely related to lipophilicity; as the Log Kow of PCNs increases with chlorination, their water solubility decreases tandfonline.comtandfonline.com. While mono- and di-chlorinated naphthalenes have low but measurable solubility, higher chlorinated congeners are nearly insoluble tandfonline.com.

Table 3: Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Value | Method/Source | Implication |

| Log Kow | 4.6 | XLogP3 (Computed) nih.gov | Indicates a high tendency to partition into organic matter and potential for bioaccumulation. |

| Aqueous Solubility | Low (85 to 862 µg/L for di-CNs) tandfonline.com | QSPR (General for Di-CNs) | Suggests limited mobility in water but a tendency to adsorb to sediment and soil. |

QSAR models are particularly valuable for assessing the toxicity of large groups of chemicals like PCNs, helping to prioritize congeners for further testing. Many of the toxic effects of PCNs, similar to dioxins, are mediated through the aryl hydrocarbon receptor (AhR) researchgate.net.

QSAR studies on PCNs have identified key molecular descriptors that correlate with their toxicity and endocrine-disrupting potential. These descriptors are often calculated using quantum chemical methods. One crucial factor identified is the energy of the lowest unoccupied molecular orbital (ELUMO) researchgate.netscholaris.ca. A lower ELUMO value generally indicates a greater ability to accept electrons and can be correlated with higher reactivity and toxicity. Other important descriptors include the orbital energy difference (ΔE) and charge distribution on the molecule scholaris.ca.

These models can predict various toxic endpoints, from aquatic toxicity to endocrine receptor binding scholaris.canih.gov. For PCNs, QSAR models have been developed to predict their endocrine disruption potential by modeling their interaction with estrogen, thyroid, and adrenoceptors scholaris.ca. The toxicity of this compound can be contextualized within these broader models, which generally show that toxicity varies significantly between different congeners based on their specific chlorine substitution patterns umed.pl.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a microscopic view of the energetic landscape and structural dynamics of this compound in the solid state. These computational techniques are instrumental in predicting the stable crystal packing arrangements and quantifying the non-covalent interactions that govern the supramolecular architecture.

While specific molecular dynamics simulations for this compound are not extensively documented in publicly available literature, the principles of these simulations can be applied to understand its behavior. Such simulations would typically involve defining a force field that accurately describes the intra- and intermolecular forces. By simulating a system of multiple this compound molecules over time, researchers can observe the spontaneous formation of crystalline structures and analyze the dynamics of the molecules within the lattice. These simulations can provide valuable data on lattice energies, densities, and the flexibility of the crystal structure, all of which have implications for the material's physical properties.

The crystal lattice of this compound is stabilized by a network of weak intermolecular interactions. Due to the absence of classical hydrogen bond donors, the primary forces at play are halogen bonding (specifically Cl⋯Cl interactions) and π-π stacking interactions between the naphthalene ring systems.

Chlorine-Chlorine (Cl⋯Cl) Interactions: These interactions, a form of halogen bonding, are significant in the crystal packing of chlorinated aromatic compounds. The chlorine atoms in this compound possess regions of both positive and negative electrostatic potential, leading to attractive interactions between the electrophilic region of one chlorine atom and the nucleophilic region of another on an adjacent molecule. The geometry and energy of these interactions are highly dependent on the relative orientation of the interacting molecules.

π-π Stacking Interactions: The aromatic naphthalene core of this compound facilitates π-π stacking interactions. In the solid state, molecules often arrange in a parallel-displaced or T-shaped manner to maximize attractive electrostatic and dispersion forces while minimizing repulsion. The presence of chlorine substituents can modulate the electron density of the aromatic system, thereby influencing the strength and geometry of these π-π interactions.

Computational studies on similar chlorinated naphthalene isomers can provide insights into the likely nature of these interactions in this compound. For instance, theoretical calculations on other dichloronaphthalene isomers would likely reveal a complex interplay between Cl⋯Cl and π-π stacking forces in determining the final crystal packing.

| Interaction Type | Description | Typical Energy Range (kcal/mol) | Geometric Characteristics |

|---|---|---|---|

| Cl⋯Cl Halogen Bonding | Attractive interaction between electrophilic and nucleophilic regions of chlorine atoms on adjacent molecules. | 0.5 - 2.0 | Often characterized by specific angles and distances between the chlorine atoms. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | 1 - 10 | Can adopt parallel-displaced, sandwich, or T-shaped geometries. |

The specific arrangement of molecules in the crystal lattice, or crystal packing, has a direct and significant impact on the macroscopic properties of a compound, including its bioavailability and chemical reactivity.

Bioavailability: The bioavailability of a poorly water-soluble compound like this compound is often limited by its dissolution rate. The strength of the intermolecular interactions within the crystal lattice, as determined by the crystal packing, dictates the lattice energy. A higher lattice energy generally corresponds to a more stable crystal structure, which in turn leads to lower solubility and a slower dissolution rate. Polychlorinated naphthalenes (PCNs) are known for their lipophilicity and persistence in the environment, with their bioavailability being influenced by the degree of chlorination. tandfonline.comtandfonline.com The arrangement of molecules can also affect the surface properties of the crystal, influencing how it interacts with a solvent. For instance, different crystal faces may exhibit different dissolution rates due to the exposure of different functional groups and intermolecular interaction patterns.

Reactivity: Solid-state reactivity is highly dependent on the proximity and orientation of reactive sites in the crystal lattice. The crystal packing pre-organizes the molecules in a specific arrangement, which can either facilitate or hinder a potential chemical reaction. For a reaction to occur in the solid state, the reacting molecules must be in close enough proximity and have the correct orientation for the reaction to proceed with minimal atomic movement. Therefore, different polymorphs (different crystal packings) of the same compound can exhibit vastly different chemical reactivities. For this compound, this could be relevant in the context of solid-state degradation or transformation processes.

| Crystal Packing Feature | Influence on Bioavailability | Influence on Reactivity |

|---|---|---|

| High Lattice Energy | Decreases solubility and dissolution rate, potentially lowering bioavailability. | Increases the stability of the solid-state, potentially requiring more energy to initiate a reaction. |

| Molecular Orientation | Affects which functional groups are exposed at the crystal surface, influencing solvent interactions. | Determines the proximity and alignment of reactive sites, controlling the feasibility and products of solid-state reactions. |

| Porosity/Density | Can influence the penetration of solvent into the crystal lattice, affecting dissolution. | Can affect the diffusion of reactants or products within the crystal. |

Remediation and Mitigation Strategies for 1,6 Dichloronaphthalene Contamination

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are often used for pollutants that are difficult to degrade biologically.

Catalytic oxidation using metal oxides has emerged as a promising technology for the destruction of chlorinated aromatic compounds. One study investigated the gaseous degradation of 1-chloronaphthalene (B1664548) (CN-1) using different crystalline forms of aluminum oxide (Al₂O₃). The study found that micro/nano-γ-Al₂O₃ exhibited the highest degradation efficiency, reaching 92.2%. This high efficiency was attributed to its specific defective spinel structure, which provides a large surface area, high pore volume, and numerous acid sites.

Interestingly, during the degradation of 1-chloronaphthalene over Al₂O₃, 1,6-dichloronaphthalene was identified as one of the reaction byproducts, indicating that side chlorination reactions can occur. The study also detected naphthalene (B1677914) and 1,4-dichloronaphthalene (B155283). Despite the formation of these byproducts, the dominant pathway was oxidative degradation.

The degradation of chlorinated naphthalenes over metal oxide catalysts is often explained by the Mars-van Krevelen mechanism. This mechanism describes a redox cycle where the catalyst is first reduced by the organic substrate and then re-oxidized by an oxidizing agent.

In the context of 1-chloronaphthalene degradation over γ-Al₂O₃, the oxidative degradation pathway is believed to follow the Mars-van Krevelen mechanism. The process involves surface-adsorbed oxygen species (such as O₂⁻, O⁻, and O²⁻) on the catalyst surface. These species react with the adsorbed 1-chloronaphthalene, leading to the formation of oxidation intermediates containing –CH₂–, –CH₃, and C–O groups. These intermediates are subsequently oxidized to lower-molecular-weight products like formic, acetic, and propanoic acids, and can ultimately be completely mineralized to CO₂.